molecular formula C16H19NO4S2 B11997253 N-Butyl-N-(phenylsulfonyl)benzenesulfonamide CAS No. 54563-71-2

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B11997253
CAS No.: 54563-71-2
M. Wt: 353.5 g/mol
InChI Key: MISGONGZKDJPCT-UHFFFAOYSA-N
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Description

N-Butyl-N-(phenylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C16H19NO4S2. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of butylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Uniqueness: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both butyl and phenylsulfonyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound in various applications, from organic synthesis to industrial uses .

Properties

CAS No.

54563-71-2

Molecular Formula

C16H19NO4S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-butylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

MISGONGZKDJPCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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